8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol
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Overview
Description
8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol is a bicyclic compound that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol undergoes various types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen to the molecule, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the structure-activity relationships of tropane alkaloids.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Tropine: Another tropane alkaloid with similar structural features.
Scopolamine: A tropane alkaloid with well-known pharmacological properties.
Atropine: A tropane alkaloid used in medicine for its anticholinergic effects.
Uniqueness
8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol is unique due to its specific substitution pattern and the resulting biological activity. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
22932-22-5 |
---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol |
InChI |
InChI=1S/C14H19NO/c1-15-11-7-8-13(15)14(16)12(9-11)10-5-3-2-4-6-10/h2-6,11-14,16H,7-9H2,1H3 |
InChI Key |
MJGYFJJZXVBXPH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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